molecular formula C17H20ClO3P B14242922 Bis[(benzyloxy)methyl](chloromethyl)oxo-lambda~5~-phosphane CAS No. 388604-48-6

Bis[(benzyloxy)methyl](chloromethyl)oxo-lambda~5~-phosphane

Cat. No.: B14242922
CAS No.: 388604-48-6
M. Wt: 338.8 g/mol
InChI Key: GQXNECBFNABKQA-UHFFFAOYSA-N
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Description

Bis(benzyloxy)methyloxo-lambda~5~-phosphane is a complex organophosphorus compound It is characterized by the presence of benzyloxy and chloromethyl groups attached to a central phosphorus atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bis(benzyloxy)methyloxo-lambda~5~-phosphane typically involves the reaction of benzyloxy compounds with chloromethylphosphane under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. Common solvents used in the synthesis include dichloromethane and toluene. The reaction temperature is maintained at around 0-5°C to ensure the stability of the intermediates and the final product.

Industrial Production Methods

Industrial production of Bis(benzyloxy)methyloxo-lambda~5~-phosphane follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction is carried out in large reactors with precise control over temperature and pressure. The product is then purified using techniques such as distillation and recrystallization to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

Bis(benzyloxy)methyloxo-lambda~5~-phosphane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphine oxides.

    Reduction: Reduction reactions can convert the compound into phosphine derivatives.

    Substitution: The chloromethyl group can be substituted with other nucleophiles, leading to the formation of new compounds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.

Major Products Formed

    Oxidation: Phosphine oxides.

    Reduction: Phosphine derivatives.

    Substitution: Various substituted phosphane compounds.

Scientific Research Applications

Bis(benzyloxy)methyloxo-lambda~5~-phosphane has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential use in drug development and delivery systems.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Bis(benzyloxy)methyloxo-lambda~5~-phosphane involves its interaction with various molecular targets. The compound can act as a ligand, binding to metal centers and influencing their reactivity. It can also participate in nucleophilic substitution reactions, where the chloromethyl group is replaced by other nucleophiles. The pathways involved in these reactions depend on the specific conditions and reagents used.

Comparison with Similar Compounds

Similar Compounds

    Benzyl chloromethyl ether: Similar in structure but lacks the phosphorus atom.

    Bis(chloromethyl)ether: Contains two chloromethyl groups but no benzyloxy groups.

    Phosphine oxides: Similar in terms of the phosphorus-oxygen bond but differ in the organic substituents.

Uniqueness

Bis(benzyloxy)methyloxo-lambda~5~-phosphane is unique due to the combination of benzyloxy and chloromethyl groups attached to a central phosphorus atom. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.

Properties

CAS No.

388604-48-6

Molecular Formula

C17H20ClO3P

Molecular Weight

338.8 g/mol

IUPAC Name

[chloromethyl(phenylmethoxymethyl)phosphoryl]methoxymethylbenzene

InChI

InChI=1S/C17H20ClO3P/c18-13-22(19,14-20-11-16-7-3-1-4-8-16)15-21-12-17-9-5-2-6-10-17/h1-10H,11-15H2

InChI Key

GQXNECBFNABKQA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COCP(=O)(COCC2=CC=CC=C2)CCl

Origin of Product

United States

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